molecular formula C7H14N2O B1437086 3-(Allylamino)-N-methylpropanamide CAS No. 1040692-02-1

3-(Allylamino)-N-methylpropanamide

Cat. No. B1437086
M. Wt: 142.2 g/mol
InChI Key: CAURCZHPUOUUSR-UHFFFAOYSA-N
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Description

The compound “3-(Allylamino)-N-methylpropanamide” likely contains an allyl group (a carbon-carbon double bond), an amine group (nitrogen with a lone pair of electrons), and a methylpropanamide group (a carbon chain with a carbonyl group and an amine). The exact properties would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of “3-(Allylamino)-N-methylpropanamide” would likely involve a carbon backbone with various functional groups attached, including an allyl group, an amine group, and a carbonyl group .


Chemical Reactions Analysis

Again, while specific reactions involving “3-(Allylamino)-N-methylpropanamide” are not available, similar compounds often participate in reactions involving the allyl group, the amine group, or the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Allylamino)-N-methylpropanamide” would depend on its specific molecular structure. Factors such as molecular weight, solubility, melting point, boiling point, and reactivity would be determined by the arrangement and types of functional groups present .

Scientific Research Applications

Synthesis and Characterization of Novel Monomers and Polymers

  • Thermoset Polymers : Novel benzoxazine monomers containing allyl groups were synthesized from phenol and Bisphenol A with allylamine and formaldehyde. These monomers exhibit excellent thermomechanical properties, indicating their potential use in high-performance thermoset polymers with applications in materials science (Agag & Takeichi, 2003).

Antimicrobial Activity

  • Antimicrobial Compounds : A study synthesized various heterocyclic compounds using allylamine, evaluating their antibacterial and antifungal activities. This research highlights the potential of allylamine derivatives in developing new antimicrobial agents (Rahman et al., 2003).

Photochemical Polymerization

  • Magnetic Nanogels : Photochemical polymerization was used to prepare poly(allylamine-co-N,N′-methylenebisacrylamide) magnetic nanogels. These nanogels have applications in drug delivery and magnetic resonance imaging (MRI) due to their magnetic properties and positive zeta potential (Gong et al., 2011).

Theoretical Studies

  • Conformational and Energetic Analysis : Alanine dipeptide and its analogs, incorporating structural features found in proteins, were analyzed to understand conformational flexibility and chemical functionality. Such studies are crucial for advancing knowledge in biochemistry and protein engineering (Head‐Gordon et al., 2009).

Enhanced Oil Recovery

  • Hydrophobic Acrylamide Copolymer : A novel anti-biodegradable hydrophobic acrylamide copolymer was prepared, showing significant potential for enhanced oil recovery in high-temperature and high-salinity reservoirs (Gou et al., 2015).

Safety And Hazards

The safety and hazards associated with “3-(Allylamino)-N-methylpropanamide” would depend on its specific properties. For example, if it’s similar to other allyl compounds, it might be a skin irritant .

Future Directions

The future directions for research on “3-(Allylamino)-N-methylpropanamide” would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its properties for therapeutic use .

properties

IUPAC Name

N-methyl-3-(prop-2-enylamino)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-3-5-9-6-4-7(10)8-2/h3,9H,1,4-6H2,2H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAURCZHPUOUUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Allylamino)-N-methylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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